N-(1-benzofuran-2-ylmethyl)-N-ethylethanamine;iodoethane
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Overview
Description
N-(1-benzofuran-2-ylmethyl)-N-ethylethanamine;iodoethane is a compound that features a benzofuran ring, which is a fused ring system consisting of a benzene ring fused to a furan ring.
Preparation Methods
One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex polycyclic benzofuran compounds with high yield and fewer side reactions . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(1-benzofuran-2-ylmethyl)-N-ethylethanamine;iodoethane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1-benzofuran-2-ylmethyl)-N-ethylethanamine;iodoethane has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.
Medicine: Benzofuran derivatives have shown promise as therapeutic agents for various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of N-(1-benzofuran-2-ylmethyl)-N-ethylethanamine;iodoethane involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied .
Comparison with Similar Compounds
N-(1-benzofuran-2-ylmethyl)-N-ethylethanamine;iodoethane can be compared with other benzofuran derivatives, such as:
Benzothiophene derivatives: These compounds have a sulfur atom in place of the oxygen atom in the furan ring and exhibit similar biological activities.
Benzofuran derivatives with different substituents: Variations in the substituents on the benzofuran ring can lead to differences in biological activity and chemical reactivity. The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties.
Properties
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)-N-ethylethanamine;iodoethane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.C2H5I/c1-3-14(4-2)10-12-9-11-7-5-6-8-13(11)15-12;1-2-3/h5-9H,3-4,10H2,1-2H3;2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZOKJJTNGGOHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC2=CC=CC=C2O1.CCI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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